molecular formula C8H3IN2 B1587499 4-Iodophthalonitrile CAS No. 69518-17-8

4-Iodophthalonitrile

Cat. No. B1587499
M. Wt: 254.03 g/mol
InChI Key: OOHQHYJZUSXMFD-UHFFFAOYSA-N
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Patent
US04315093

Procedure details

4-Aminophthalonitrile (40 g, 0.28 mol) was slowly added to 80 ml of concentrated sulfuric acid and the mixture was stirred with cooling (below 25° C.) until dissolution was complete. After cooling below 15° C., ice water (175 ml) was slowly added to precipitate the amine bisulfate. A solution of sodium nitrite (20 g, 0.29 mol) in 40 ml of water was then added at such a rate as to maintain the temperature at 0°-10° C. After stirring the solution for an additional 15 minutes, a few crystals of urea were added to decompose any excess sodium nitrite. The homogeneous solution was then poured into a breaker containing potassium iodide (75 g, 0.45 mol) dissolved in 150 ml of water. After the evolution of nitrogen had ceased and a negative test with alkaline p- methoxyphenol indicated that the reaction was complete, the brown precipitate was collected by suction filtration and washed with 10% sodium bisulfite, with saturated sodium bicarbonate and finally with water. Recrystallization from ethanol-water afforded 51 g (72%) of the desired product, m.p. 141°-142° C.
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
175 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
75 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
72%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([C:10]#[N:11])[C:5](=[CH:8][CH:9]=1)[C:6]#[N:7].S(=O)(=O)(O)O.N([O-])=O.[Na+].NC(N)=O.[I-:25].[K+].COC1C=CC(O)=CC=1>O>[I:25][C:2]1[CH:3]=[C:4]([C:10]#[N:11])[C:5](=[CH:8][CH:9]=1)[C:6]#[N:7] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
NC=1C=C(C(C#N)=CC1)C#N
Name
Quantity
80 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
175 mL
Type
reactant
Smiles
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Seven
Name
Quantity
75 g
Type
reactant
Smiles
[I-].[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling (below 25° C.)
DISSOLUTION
Type
DISSOLUTION
Details
until dissolution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling below 15° C.
CUSTOM
Type
CUSTOM
Details
to precipitate the amine bisulfate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at 0°-10° C
STIRRING
Type
STIRRING
Details
After stirring the solution for an additional 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
The homogeneous solution was then poured into a breaker
FILTRATION
Type
FILTRATION
Details
the brown precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with 10% sodium bisulfite, with saturated sodium bicarbonate and finally with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C(C#N)=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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